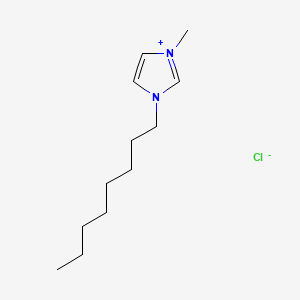

1-Methyl-3-octylimidazolium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.ClH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFBEEDAZHXDHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047873 | |

| Record name | 1-Methyl-3-octylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64697-40-1 | |

| Record name | 1-Octyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64697-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-octylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064697401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-octylimidazolium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-octylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-n-octylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-3-octylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6C755MN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Thermal Stability of 1-Methyl-3-octylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Understanding the thermal decomposition characteristics of this compound is critical for its application in various fields, including as a solvent in organic synthesis and biomass processing, where elevated temperatures may be employed. This document outlines key quantitative data, detailed experimental protocols for thermal analysis, and the underlying decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of this compound has been evaluated primarily through thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing critical data points that define its thermal limits. The key parameters include the onset decomposition temperature (Tonset), which marks the temperature at which significant decomposition begins, and the peak decomposition temperature (Tpeak), corresponding to the temperature of the maximum rate of mass loss.

A comprehensive study investigating the thermal stability of 66 ionic liquids, including [OMIM]Cl, provides valuable quantitative data.[1] The following table summarizes the key thermal decomposition temperatures for this compound.

| Parameter | Value (°C) | Description |

| Tonset | 243.5 | The temperature at which a significant and continuous mass loss begins. |

| Tpeak | 296.2 | The temperature at which the maximum rate of decomposition occurs. |

Data sourced from a comprehensive study on the thermal stability of various ionic liquids.[1]

It is important to note that long-term isothermal TGA studies have shown that some ionic liquids can exhibit decomposition at temperatures significantly lower than the Tonset determined from ramped temperature experiments.[1] Therefore, for applications requiring prolonged heating, the operational temperature should be kept well below the reported Tonset.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed methodology for determining the thermal stability of this compound, based on established protocols for ionic liquids.[1][2][3]

1. Sample Preparation:

-

Prior to analysis, the [OMIM]Cl sample must be rigorously dried to remove any absorbed water, as moisture can significantly affect thermal stability.

-

Drying is typically performed under high vacuum (e.g., using a Schlenk line or vacuum oven) at a moderately elevated temperature (e.g., 60-80°C) for an extended period (e.g., 24-48 hours) until a constant weight is achieved.

-

The water content should be verified to be below a certain threshold (e.g., <100 ppm) using Karl Fischer titration.

2. Instrumentation and Parameters:

-

A calibrated thermogravimetric analyzer is used for the measurement.

-

Sample Mass: A small sample size, typically in the range of 5-10 mg, is used to ensure uniform heating and minimize thermal gradients within the sample.

-

Crucible: An inert sample pan, commonly made of platinum or alumina, is used to hold the sample.

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation and to carry away volatile decomposition products.

-

Heating Program:

-

Ramped TGA: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min. This provides the Tonset and Tpeak values.

-

Isothermal TGA: For long-term stability assessment, the sample is rapidly heated to a specific isothermal temperature and held at that temperature for an extended period (e.g., several hours) while the mass loss is recorded over time.[1]

-

3. Data Analysis:

-

The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed.

-

Tonset: Determined as the temperature at which the tangent to the steepest part of the mass loss curve intersects the initial mass baseline.

-

Tpeak: The temperature corresponding to the peak maximum in the DTG curve.

Decomposition Signaling Pathway and Experimental Workflow

The thermal decomposition of imidazolium-based ionic liquids, particularly those with halide anions, is a complex process. The primary decomposition pathways are understood to be nucleophilic attack by the anion on the alkyl groups of the cation.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Methyl-3-octylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 1-methyl-3-octylimidazolium chloride ([C8MIM]Cl), a prominent ionic liquid. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to produce high-purity [C8MIM]Cl for various applications.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the quaternization of 1-methylimidazole with 1-chlorooctane. This S_N2 reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the primary carbon of the alkyl halide.

A general reaction scheme is as follows:

Experimental Protocol: Synthesis

This protocol is a compilation of best practices derived from various sources.[1][2][3][4][5][6]

Materials:

-

1-methylimidazole (freshly distilled)

-

1-chlorooctane (anhydrous)

-

Anhydrous ethyl acetate or other suitable solvent (e.g., acetonitrile, toluene)[1]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Schlenk line (optional, for rigorous anhydrous conditions)[1]

Procedure:

-

Preparation: Ensure all glassware is oven-dried to remove any moisture. The reaction should be carried out under an inert atmosphere to prevent the absorption of water, as the final product is hygroscopic.[7]

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., a 1:1 mixture with ethyl acetate).[1]

-

Addition of Alkyl Halide: While stirring, slowly add 1-chlorooctane (1.0 to 1.3 molar equivalents) to the solution.[2] The addition is typically performed at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60°C to reflux (approximately 110°C if using toluene) and maintain for a period of 24 hours to several days. Reaction progress can be monitored by techniques such as ¹H NMR spectroscopy.

-

Initial Product Isolation: Upon completion, the reaction mixture may form a biphasic system, with the ionic liquid as the denser lower phase.[1] Cool the mixture to room temperature, and if a solid precipitate forms, it can be isolated by filtration. If an oil forms, the upper solvent layer can be decanted.

Purification of this compound

Purification is a critical step to remove unreacted starting materials and colored impurities, ensuring the final product meets the high-purity standards required for most applications (≥97.0% by HPLC is a common commercial purity).

Experimental Protocols: Purification

Method 1: Solvent Washing/Extraction

This is the most common initial purification step.

Materials:

-

Crude this compound

-

Anhydrous ethyl acetate or diethyl ether

Procedure:

-

Washing: Add anhydrous ethyl acetate to the crude product and stir vigorously for several hours to overnight.[1] This process helps to dissolve and remove unreacted 1-methylimidazole and 1-chlorooctane.

-

Phase Separation: Allow the mixture to settle, forming two distinct layers. The upper layer, containing the impurities, is carefully removed.[1]

-

Repetition: Repeat the washing step multiple times until the desired purity is achieved, which can be confirmed by ¹H NMR analysis of the ionic liquid phase.[1]

Method 2: Decolorization with Activated Charcoal

This method is employed when the product has a noticeable color.

Materials:

-

Colored this compound

-

Activated decolorizing charcoal

-

A suitable solvent (e.g., water or methanol)

-

Celite® or a similar filter aid

Procedure:

-

Dissolution: Dissolve the impure ionic liquid in a minimal amount of a suitable solvent like water or methanol.

-

Charcoal Treatment: Add activated decolorizing charcoal to the solution (a typical ratio is 3 g of charcoal for 50 g of ionic liquid).

-

Heating: Heat the mixture, for example, to 50-65°C, and stir overnight.

-

Filtration: Cool the solution to room temperature and filter it through a bed of Celite® to remove the charcoal. For removal of fine particulates, an additional filtration step through a 0.2 micron PTFE filter can be performed.

Method 3: Drying

Due to its hygroscopic nature, rigorous drying of the purified ionic liquid is essential.[7]

Procedure:

-

Solvent Removal: Concentrate the purified ionic liquid solution under reduced pressure to remove the bulk of the solvent.

-

High-Vacuum Drying: Dry the resulting viscous oil or solid under high vacuum at an elevated temperature (e.g., 55°C) for an extended period (e.g., 48 hours) to remove any residual solvent and water.[1]

Data Presentation

The following table summarizes key quantitative data for this compound and related imidazolium-based ionic liquids.

| Parameter | This compound | 1-Butyl-3-methylimidazolium chloride | Reference |

| Purity | ≥97.0% (HPLC) | 90% | |

| Yield | ~96% | 89% | [2] |

| Molecular Weight | 230.78 g/mol | 174.67 g/mol | [8] |

| Density | 1.01 g/mL at 20°C | - | |

| Melting Point | 12°C | 66-67°C | [9] |

| Refractive Index | n20/D 1.505-1.515 | - |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:64697-40-1 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, >99% | IoLiTec [iolitec.de]

- 9. 3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE | 64697-40-1 [chemicalbook.com]

Unveiling the Solubility Profile of 1-Methyl-3-octylimidazolium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-Methyl-3-octylimidazolium chloride ([C8MIM][Cl]), a promising ionic liquid, in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including chemical synthesis, catalysis, and pharmaceutical formulations. This document compiles available data, outlines experimental methodologies for solubility determination, and presents logical workflows to guide researchers in their work with this versatile ionic liquid.

Core Concepts in Solubility of Ionic Liquids

The solubility of an ionic liquid like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point. The polarity of both the ionic liquid and the solvent, as well as hydrogen bonding capabilities and van der Waals forces, all play a crucial role. The structure of [C8MIM][Cl], with its charged imidazolium ring and a nonpolar octyl chain, gives it amphiphilic character, leading to varied solubility behavior in different solvent classes.

Quantitative Solubility Data

While extensive quantitative data for the solubility of this compound in a wide array of organic solvents remains a subject of ongoing research, this guide presents available information gleaned from the scientific literature. It is important to note that the solubility of ionic liquids is highly dependent on temperature and the presence of impurities, particularly water.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound ([C8MIM][Cl]) in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Remarks |

| Alcohols | Methanol | Good solvent | Alcohols are generally good solvents for 1-alkyl-3-methylimidazolium chlorides. |

| Ethanol | Good solvent | The solubility is influenced by the alkyl chain length of the alcohol. | |

| 1-Hexanol | Forms lyotropic lamellar phases with water | Phase behavior is complex and dependent on the concentration of all three components.[1][2] | |

| 1-Octanol | Immiscible | Liquid-liquid equilibrium has been observed, indicating limited mutual solubility. | |

| Ketones | Acetone | Likely soluble | Based on the polarity of acetone, it is expected to be a good solvent. |

| Nitriles | Acetonitrile | Likely soluble | Acetonitrile is a polar aprotic solvent and is expected to dissolve [C8MIM][Cl]. |

| Aromatics | Toluene | Poor solvent | Aromatic hydrocarbons are generally poor solvents for imidazolium chlorides. |

| Alkanes | Heptane | Immiscible | Forms biphasic systems with alkanes.[3] |

| Dodecane | Immiscible | Forms biphasic systems with alkanes.[3] | |

| Hexadecane | Immiscible | Forms biphasic systems with alkanes.[3] | |

| Water | Water | Slightly soluble | The term "slightly soluble" is qualitative; quantitative data is needed for specific applications. |

Note: The term "likely soluble" is based on the expected behavior of similar ionic liquids and the principles of solubility. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

Accurate determination of ionic liquid solubility requires robust experimental methodologies. The two primary methods for determining the solubility of a solid or liquid in a solvent are the solid-liquid equilibrium (SLE) and liquid-liquid equilibrium (LLE) methods.

Solid-Liquid Equilibrium (SLE) Determination: The Dynamic Method

This method is suitable for determining the solubility of solid ionic liquids in a solvent as a function of temperature.

Methodology:

-

Sample Preparation: A known mass of the ionic liquid and the solvent are placed in a sealed, jacketed glass cell equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The mixture is heated slowly and stirred continuously. The temperature at which the last solid particles of the ionic liquid dissolve is recorded as the solubility temperature for that specific composition.

-

Cooling and Observation: The solution is then cooled slowly, and the temperature at which the first crystals appear (the cloud point) is recorded.

-

Data Analysis: The average of the dissolution and cloud point temperatures is taken as the equilibrium temperature. This process is repeated for various compositions to construct a solubility curve.

Liquid-Liquid Equilibrium (LLE) Determination: The Cloud Point Titration Method

This method is used when the ionic liquid and the solvent are not fully miscible at all compositions, forming two liquid phases.

Methodology:

-

Sample Preparation: A known amount of the ionic liquid is placed in a thermostated vessel.

-

Titration: The solvent is added dropwise to the ionic liquid with constant stirring.

-

Observation: The mixture is monitored for the transition from a single phase to a two-phase system (indicated by turbidity or the formation of a meniscus). The amount of solvent added at this "cloud point" is recorded.

-

Phase Diagram Construction: The experiment is repeated at different temperatures and with different initial compositions to map the binodal curve of the phase diagram.

The following diagram illustrates a generalized workflow for determining the solubility of an ionic liquid in an organic solvent.

Factors Influencing Solubility: A Logical Overview

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its solubility in organic solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization. While comprehensive quantitative data remains an area for further research, this guide provides a foundational understanding based on available literature. The provided experimental protocols and logical diagrams offer a framework for researchers to systematically investigate and apply this versatile ionic liquid in their respective fields. For precise applications, it is imperative that researchers conduct their own solubility measurements under their specific experimental conditions.

References

A Technical Guide to the Viscosity and Density of 1-Methyl-3-octylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-methyl-3-octylimidazolium chloride ([OMIM]Cl). The data and experimental protocols compiled herein are essential for applications in drug development, materials science, and chemical engineering where the physicochemical properties of ionic liquids are critical.

Core Physicochemical Data

The viscosity and density of this compound are highly dependent on temperature. The following tables summarize the experimental data obtained at atmospheric pressure (0.1 MPa).

Temperature-Dependent Density of this compound

| Temperature (K) | Temperature (°C) | Density (g/cm³) |

| 298.15 | 25.00 | 1.0124 |

| 313.15 | 40.00 | 1.0021 |

| 328.15 | 55.00 | 0.9918 |

| 343.15 | 70.00 | 0.9815 |

Temperature-Dependent Viscosity of this compound

| Temperature (K) | Temperature (°C) | Viscosity (mPa·s) |

| 298.15 | 25.00 | 33060 |

| 313.15 | 40.00 | 3690 |

| 328.15 | 55.00 | - |

| 343.15 | 70.00 | - |

Experimental Protocols

The accurate measurement of the viscosity and density of ionic liquids is crucial for reliable research and development. The following sections detail the standard methodologies employed for these measurements.

Density Measurement

The density of this compound was determined using a vibrating-tube densimeter. This technique is widely used for its high accuracy and the small sample volume required.

Apparatus:

-

Anton Paar DMA 4500 vibrating-tube densimeter.

Procedure:

-

Calibration: The densimeter is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.

-

Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the density measurement. Given that [OMIM]Cl is hygroscopic, the sample is dried under vacuum at a moderate temperature (e.g., 353 K) for an extended period (e.g., 48 hours) to minimize water content. The final water content is verified using Karl Fischer titration.

-

Measurement: The degassed and dried sample is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample is precisely controlled throughout the measurement using the densimeter's built-in Peltier thermostat. Measurements are taken at various temperatures, allowing for the determination of the temperature-dependent density.

Viscosity Measurement

The dynamic viscosity of this compound was measured using a falling-body viscometer. This method is suitable for a wide range of viscosities and provides accurate results.

Apparatus:

-

Automatic microviscometer based on the falling-ball principle (e.g., from Anton Paar).

Procedure:

-

Calibration: The viscometer is calibrated with standard viscosity reference liquids.

-

Sample Preparation: As with density measurements, the [OMIM]Cl sample is thoroughly dried and degassed before measurement to ensure the accuracy of the results.

-

Measurement: A ball of known density and diameter is allowed to fall through the ionic liquid sample in a tilted, temperature-controlled tube. The time it takes for the ball to travel a specific distance is measured.

-

Calculation: The viscosity is calculated from the ball's falling time, the densities of the ball and the liquid, and the geometry of the tube, using a formula derived from Stokes' law.

-

Temperature Control: The temperature of the sample is maintained at the desired setpoint throughout the experiment using a high-precision thermostat.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the viscosity and density of ionic liquids.

References

Computational Modeling of 1-Methyl-3-octylimidazolium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) is an ionic liquid (IL) of significant interest due to its potential applications as a solvent in various chemical processes, including biomass pretreatment and catalysis.[1] A thorough understanding of its physicochemical properties at the molecular level is crucial for optimizing these applications. Computational modeling, encompassing molecular dynamics (MD) simulations and quantum chemical calculations, offers a powerful lens to investigate the microscopic behavior of [OMIM]Cl and predict its macroscopic properties. This technical guide provides a comprehensive overview of the computational modeling of [OMIM]Cl, detailing methodologies, presenting key data, and outlining the logical workflows involved in such studies.

Physicochemical Properties of this compound

A combination of experimental measurements and computational simulations allows for the characterization of the fundamental properties of [OMIM]Cl. The following tables summarize key quantitative data from both approaches.

General and Thermal Properties

| Property | Experimental Value | Computational Value | Method of Determination/Source |

| Molecular Formula | C₁₂H₂₃ClN₂ | - | |

| Molecular Weight | 230.78 g/mol | - | [2] |

| Melting Point | -17 °C | - | IoLiTec GmbH |

| Refractive Index (at 20°C) | 1.505-1.515 | - | Sigma-Aldrich |

Transport and Thermodynamic Properties

| Temperature (K) | Density (g/cm³) (Experimental) | Density (g/cm³) (Simulated) | Viscosity (mPa·s) (Experimental) | Viscosity (mPa·s) (Simulated) |

| 298.15 | 1.0119 | - | 2433 | - |

| 303.15 | 1.0088 | - | 1795 | - |

| 313.15 | 1.0024 | - | 895.3 | - |

| 323.15 | 0.9961 | - | 504.6 | - |

| 333.15 | 0.9899 | - | 309.2 | - |

| 343.15 | 0.9837 | - | 202.1 | - |

| 313.15 | - | 1.003 | - | 1140 |

| 333.15 | - | 0.989 | - | 500 |

| 353.15 | - | 0.975 | - | 250 |

| 373.15 | - | 0.961 | - | 140 |

| 393.15 | - | 0.947 | - | 80 |

| 413.15 | - | 0.933 | - | 50 |

| 433.15 | - | 0.919 | - | 30 |

| 453.15 | - | 0.905 | - | 20 |

Experimental density and viscosity data are from Gómez, E., et al. (2006).[3] Simulated density and viscosity data are from Liu, H., et al. (2010) using a united-atom force field.[4]

Experimental and Computational Protocols

The accurate computational modeling of [OMIM]Cl relies on well-defined protocols for both the underlying quantum chemical calculations and the subsequent molecular dynamics simulations.

Quantum Chemical Calculations for Force Field Parameterization

A common approach for developing accurate force fields for ionic liquids involves the use of quantum chemical calculations to derive key parameters, particularly partial atomic charges and to validate molecular geometries.

Methodology for United-Atom Force Field Development for [Cₙmim][Cl]: [1][4][5]

-

Selection of Model Chemistry: Ab initio calculations are performed using quantum chemistry software packages. A typical level of theory is the Hartree-Fock (HF) method with a 6-31G* basis set.[6]

-

Geometry Optimization: The geometries of individual ions (1-methyl-3-octylimidazolium cation and chloride anion) and their ion pairs are optimized to find the minimum energy conformations.

-

Electrostatic Potential (ESP) Calculation: The ESP is calculated on a grid of points around the optimized ion pair geometries.

-

Charge Fitting: Partial atomic charges are derived by fitting them to reproduce the calculated ESP. The Restrained Electrostatic Potential (RESP) fitting method is often employed to avoid unrealistically large charges on buried atoms. For the united-atom model of [OMIM]Cl, the charges on the CH₂ and CH₃ groups in the octyl chain are often set to zero for simplification.[5]

-

Validation: The Lennard-Jones parameters, particularly for the hydrogen atoms on the imidazolium ring, are adjusted to ensure that the geometries of the ion pairs obtained from molecular mechanics calculations are in good agreement with the ab initio optimized geometries.[1][4]

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior and calculating the macroscopic properties of ionic liquids from the underlying intermolecular interactions.

Typical MD Simulation Protocol for [OMIM]Cl: [1][4]

-

Force Field Selection: A united-atom (UA) nonpolarizable force field is often chosen for computational efficiency. In a UA model, the hydrogen atoms on the alkyl chains are not explicitly represented but are grouped with the carbon atom to which they are attached. The force field developed by Liu et al. (2010) is specifically parameterized for 1-alkyl-3-methylimidazolium chloride ionic liquids.[1][4]

-

Simulation Software: GROMACS is a widely used software package for performing MD simulations.

-

System Setup: A cubic simulation box is created containing a specific number of [OMIM]⁺ and Cl⁻ ion pairs (e.g., 256 pairs). The initial configuration is typically a random arrangement of the ions.

-

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable contacts or geometries.

-

Equilibration: The system is equilibrated in two stages:

-

NVT Ensemble (Canonical Ensemble): The system is simulated at a constant number of particles (N), volume (V), and temperature (T) to allow the system to reach the desired temperature. A thermostat, such as the Berendsen thermostat, is used to maintain the temperature.

-

NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then simulated at a constant number of particles (N), pressure (P), and temperature (T) to allow the density of the system to equilibrate. A barostat, such as the Berendsen barostat, is used to maintain the pressure (typically 1 bar).

-

-

Production Run: After equilibration, the production run is performed in the NPT ensemble for a sufficient duration (e.g., 2-5 nanoseconds) to collect data for property calculations.

-

Property Calculation: Trajectories from the production run are analyzed to calculate various properties, including:

-

Density: Calculated from the average volume of the simulation box.

-

Viscosity: Can be calculated using the Einstein relation from the mean square displacement of the pressure tensor or via non-equilibrium MD methods.

-

Self-Diffusion Coefficients: Calculated from the mean square displacement of the ions over time.

-

Radial Distribution Functions (RDFs): To analyze the local structure and interactions between different ion pairs.

-

Visualization of Computational Workflows

The following diagrams illustrate the logical flow of the computational procedures described above.

Conclusion

Computational modeling provides invaluable insights into the structure-property relationships of this compound. The methodologies outlined in this guide, particularly the development of tailored united-atom force fields validated against experimental data, enable the reliable prediction of key physicochemical properties. These computational tools are essential for the rational design and optimization of processes involving [OMIM]Cl, accelerating research and development in fields ranging from green chemistry to pharmaceuticals. The continued refinement of force fields and simulation techniques will further enhance the predictive power of these models, paving the way for the in-silico design of novel ionic liquids with desired properties.

References

In-depth Technical Guide: Electrochemical Window of 1-Methyl-3-octylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electrochemical window of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Due to the limited availability of specific experimental data for [OMIM]Cl in the reviewed literature, this guide utilizes data from its shorter-chain homologue, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), as a representative example of an imidazolium-based chloride ionic liquid. The principles and methodologies described are directly applicable to the electrochemical characterization of [OMIM]Cl.

Core Concept: The Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range between which the electrolyte itself does not undergo oxidation or reduction. A wide electrochemical window is a critical property for applications such as batteries, capacitors, and various electrochemical sensors, as it determines the operating voltage range of the device. The EW is defined by the anodic limit (oxidation potential) and the cathodic limit (reduction potential). For ionic liquids, the anodic limit is typically governed by the oxidation of the anion, while the cathodic limit is determined by the reduction of the cation.

Quantitative Data on the Electrochemical Window

| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode | Working Electrode |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | ~ +2.0 | ~ -2.0 | ~ 4.0 | Ag/AgCl | Glassy Carbon |

Note: The provided values are approximate and can vary based on experimental conditions. The influence of the longer octyl chain in [OMIM]Cl compared to the butyl chain in [BMIM]Cl on the electrochemical window is expected to be minimal, as the fundamental electrochemical stability is primarily determined by the imidazolium ring and the chloride anion.

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The most common technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV). This method involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current reaches a certain threshold value, indicating the onset of the electrolyte's oxidation or reduction.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode such as a silver wire)

-

Counter electrode (e.g., Platinum wire or mesh)

-

High-purity this compound

-

Inert gas (e.g., Argon or Nitrogen) for purging

-

Glove box or controlled atmosphere chamber (recommended)

Procedure:

-

Preparation of the Electrochemical Cell:

-

Thoroughly clean all components of the electrochemical cell.

-

Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size, followed by sonication in deionized water and ethanol, and then dry it completely.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

-

Sample Preparation:

-

Dry the this compound under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water, which can significantly affect the electrochemical window.

-

Transfer the dried ionic liquid to the electrochemical cell inside a glove box or under an inert atmosphere to prevent moisture absorption.

-

-

Cyclic Voltammetry Measurement:

-

Place the assembled cell in the potentiostat.

-

Purge the ionic liquid with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the sample during the experiment.

-

Set the parameters on the potentiostat software:

-

Initial Potential: Start at the open-circuit potential.

-

Vertex Potentials: Set a wide potential range to ensure the anodic and cathodic limits are captured (e.g., from +3.0 V to -3.0 V).

-

Scan Rate: A typical scan rate is 50-100 mV/s.

-

Number of Cycles: Perform at least 3-5 cycles to ensure a stable response.

-

-

Run the cyclic voltammetry experiment.

-

-

Data Analysis:

-

Plot the resulting current versus potential.

-

Determine the anodic and cathodic limits by identifying the potential at which the current density reaches a predefined cutoff value (e.g., 0.1 mA/cm² or 1 mA/cm²).

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

Logical Workflow for Electrochemical Window Determination

Caption: Experimental workflow for determining the electrochemical window.

This guide provides a foundational understanding of the electrochemical window of this compound and a detailed protocol for its experimental determination. For precise and reliable results, it is crucial to maintain high standards of cleanliness and to work under anhydrous and anaerobic conditions.

An In-depth Technical Guide to the Aggregation and Micelle Formation of 1-Methyl-3-octylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation and micelle formation of the ionic liquid 1-methyl-3-octylimidazolium chloride, commonly abbreviated as [C8MIm]Cl. This document delves into the critical micelle concentration (CMC), thermodynamic properties, and structural characteristics of [C8MIm]Cl micelles. Detailed experimental protocols for key characterization techniques are provided to facilitate reproducible research in this area.

Introduction to this compound ([C8MIm]Cl)

This compound is an ionic liquid that has garnered significant interest due to its amphiphilic nature, arising from the combination of a hydrophilic imidazolium headgroup and a hydrophobic octyl chain. This molecular structure allows [C8MIm]Cl to self-assemble in aqueous solutions to form micelles, which are aggregates of molecules with the hydrophobic tails oriented towards the core and the hydrophilic heads facing the aqueous environment. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC), a key parameter in characterizing the self-aggregation behavior of amphiphilic compounds.[1][2] The study of [C8MIm]Cl aggregation is crucial for its application in various fields, including drug delivery, catalysis, and material sciences.[2]

Quantitative Data on Micelle Formation

The aggregation behavior of [C8MIm]Cl has been investigated under various conditions, yielding important quantitative data on its micellization process.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and indicates the onset of micelle formation. For [C8MIm]Cl, the CMC has been determined using various techniques, with values showing some variation depending on the method and experimental conditions.

| Temperature (K) | Method | CMC (mM) | Reference |

| 298.15 | Conductivity | 101.7 | Vaghela et al., 2011[1] |

| 298.15 | Not Specified | 90 | Singh and Kumar, 2007[1] |

| 298.15 | Not Specified | 100 | Singh and Kumar, 2008b[1] |

| 298.15 | Not Specified | 104 | Vaghela et al., 2011[1] |

| 303.15 | Conductivity | - | [3] |

| 308.15 | Conductivity | - | [3] |

Note: Specific CMC values at 303.15 K and 308.15 K were mentioned as studied but not explicitly provided in the search result snippet.

Thermodynamic Parameters of Micellization

The thermodynamic parameters provide insight into the driving forces behind micelle formation. The standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization for [C8MIm]Cl have been evaluated.

| Parameter | Value | Conditions | Reference |

| ΔG°m | - | - | [2] |

| ΔH°m | - | - | |

| ΔS°m | - | - | |

| Degree of Counterion Binding (β) | - | 298.15 K, 303.15 K, 308.15 K | [3] |

Note: While the study of these parameters is mentioned, specific numerical values for [C8MIm]Cl were not available in the provided search snippets. The degree of counterion binding (β) was investigated at different temperatures, indicating its importance in the thermodynamics of micellization.

The micellization process is primarily driven by the hydrophobic effect, which leads to a positive entropy change as the hydrophobic tails are removed from the aqueous environment and sequestered within the micellar core.

Experimental Protocols for Characterization

Accurate and reproducible data are paramount in the study of micellar systems. This section provides detailed methodologies for the key experiments used to characterize the aggregation of [C8MIm]Cl.

Conductivity Measurement for CMC Determination

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration changes due to the formation of micelles, which have a lower mobility than the individual ions. The breakpoint in the plot of conductivity versus concentration corresponds to the CMC.[4]

Apparatus:

-

Conductivity meter with a dipping-type electrode cell

-

Thermostatically controlled water bath

-

Magnetic stirrer and stir bar

-

Calibrated glassware (burette, pipettes, volumetric flasks)

Procedure:

-

Prepare a stock solution of [C8MIm]Cl in deionized water at a concentration significantly above the expected CMC.

-

Place a known volume of deionized water in a thermostatted, double-walled vessel maintained at the desired temperature.

-

Immerse the conductivity electrode into the water and allow the system to equilibrate.

-

Record the initial conductivity of the water.

-

Make successive additions of the [C8MIm]Cl stock solution to the water using a calibrated burette or micropipette.

-

After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording the value.

-

Continue the additions until the concentration is well above the expected CMC.

-

Plot the specific conductivity (κ) versus the concentration of [C8MIm]Cl.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Surface Tensiometry for CMC Determination

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value as any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the concentration at which the sharp decrease in surface tension levels off.

Apparatus:

-

Tensiometer (Wilhelmy plate or du Noüy ring method)

-

Thermostatically controlled sample vessel

-

High-precision balance

Procedure:

-

Prepare a series of [C8MIm]Cl solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place the lowest concentration solution into the thermostatted sample vessel and allow it to reach thermal equilibrium.

-

Measure the surface tension of the solution.

-

Clean and dry the plate or ring thoroughly between each measurement.

-

Repeat the measurement for each solution, progressing from the lowest to the highest concentration.

-

Plot the surface tension (γ) as a function of the logarithm of the [C8MIm]Cl concentration (log C).

-

The CMC is determined from the point of intersection of the two linear regions of the plot.

Fluorescence Spectroscopy for Micelle Characterization

Principle: The fluorescence emission of certain hydrophobic probes (e.g., pyrene) is sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Upon micelle formation, the hydrophobic probe partitions into the nonpolar micellar core, leading to a change in its fluorescence spectrum (e.g., a change in the intensity ratio of specific vibronic peaks for pyrene). This change can be used to determine the CMC. Fluorescence quenching methods can also be employed to determine the micelle aggregation number.

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Thermostatted cell holder

Procedure for CMC Determination using Pyrene:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration that will result in a final concentration of approximately 1 µM in the measurement solutions.

-

Prepare a series of [C8MIm]Cl solutions in deionized water.

-

To each [C8MIm]Cl solution, add a small aliquot of the pyrene stock solution and mix thoroughly. The final concentration of the organic solvent should be kept to a minimum.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution, typically with an excitation wavelength of around 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.

-

Plot the ratio of the intensities (I₁/I₃) as a function of the [C8MIm]Cl concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

Visualization of [C8MIm]Cl Aggregation

Visual representations are crucial for understanding the molecular and supramolecular processes involved in micelle formation.

Molecular Structure and Micelle Formation

Caption: From Monomer to Micelle: The self-assembly of [C8MIm]Cl.

Experimental Workflow for CMC Determination

Caption: General experimental workflow for determining the CMC.

Conclusion

This technical guide has provided a detailed overview of the aggregation and micelle formation of this compound. The provided quantitative data, experimental protocols, and visualizations serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. A thorough understanding of the micellization behavior of [C8MIm]Cl is essential for harnessing its full potential in a wide range of applications. Further research to expand the quantitative data under a broader range of conditions will continue to enhance our understanding of this versatile ionic liquid.

References

- 1. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Environmental Fate of 1-Methyl-3-octylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). Due to their unique physicochemical properties, including low vapor pressure and high thermal stability, ionic liquids are increasingly considered "green" alternatives to volatile organic solvents. However, their potential for release into aquatic and terrestrial ecosystems necessitates a thorough understanding of their environmental behavior. This document synthesizes current scientific findings on the biodegradation, aquatic toxicity, and soil sorption of [OMIM]Cl, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key processes through diagrams.

Biodegradation

The biodegradability of this compound is a critical factor in its environmental risk assessment. Studies have shown that [OMIM]Cl is not readily biodegradable but does undergo primary biodegradation, primarily through the breakdown of its octyl side chain.

Primary Biodegradation and Metabolite Identification

Investigations using activated sludge microorganisms have demonstrated that the primary biodegradation of the 1-methyl-3-octylimidazolium cation occurs. After a 24-day incubation period, several biological transformation products have been identified. These products feature hydroxyl, carbonyl, and carboxyl groups, indicating oxidative degradation of the octyl side chain. Furthermore, the identification of metabolites with shortened side chains suggests that β-oxidation is a key degradation pathway for the alkyl chain.[1][2][3]

While significant primary biodegradation of compounds with long alkyl side chains (C6 and C8) like [OMIM]Cl has been observed, they do not meet the criteria for being classified as readily biodegradable according to OECD guidelines.[1] In contrast, imidazolium ionic liquids with shorter alkyl chains show no significant biological degradation.[1][2]

A study investigating the biodegradation of [OMIM]Cl in activated sewage sludge found that a concentration of 0.2 mM was completely biodegradable after approximately 20 days.[4] However, at higher concentrations, the dehydrogenase activity of the microbial cells decreased significantly, indicating an inhibitory effect of the ionic liquid on cellular activity.[4]

The proposed primary biodegradation pathway of the 1-methyl-3-octylimidazolium cation is initiated by the oxidation of the octyl side chain, leading to the formation of various oxygenated intermediates. This is followed by the shortening of the alkyl chain via β-oxidation.

Aquatic Toxicity

The ecotoxicity of [OMIM]Cl to aquatic organisms is a significant concern due to its potential to enter waterways. Studies have revealed that the toxicity of imidazolium-based ionic liquids is strongly influenced by the length of the alkyl side chain, with toxicity increasing with chain length.

| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Daphnia magna | EC50 | 0.24 | 48 hours | Not explicitly found in search results. |

| Zebrafish (Danio rerio) | LC50 | 9.6 | 96 hours | Not explicitly found in search results. |

| Zebrafish (Danio rerio) | Effect | Decreased survival rate, heart rate, and body length | 96 hours | [5] |

| Moina macrocopa | Effect | Inhibition of survivorship, body length, and reproduction | Chronic | [6] |

Note: Specific EC50 and LC50 values for [OMIM]Cl were not explicitly available in the provided search results. The table reflects the general trend of toxicity and observed effects.

Studies on zebrafish embryos and larvae have shown that acute exposure to [OMIM]Cl can lead to decreased survival rates, heart rates, and body lengths.[5] Chronic exposure to [OMIM]Cl has been shown to inhibit the survivorship, body length, and reproduction of the water flea Moina macrocopa, with these toxic effects persisting across generations.[6] The toxicity is primarily driven by the cation part of the ionic liquid.

Soil Sorption and Mobility

The interaction of [OMIM]Cl with soil and sediment is crucial for determining its mobility and bioavailability in the terrestrial environment. Due to its cationic nature, [OMIM]Cl is expected to sorb to negatively charged components of soil and sediment, such as clay minerals and organic matter.

A study on the sorption of [OMIM]Cl in activated sewage sludge determined a significant sorption coefficient of 98.2 L/kg.[4] This high sorption potential suggests that [OMIM]Cl is likely to be immobilized in sludge and soil, which could reduce its bioavailability for biodegradation and its mobility in the environment. The primary mechanism for sorption is likely the van der Waals interactions between the alkyl chain of the cation and the organic content of the solid phase.[4]

| Parameter | Value | Matrix | Reference |

| Sorption Coefficient (Kd) | 98.2 L/kg | Activated Sewage Sludge | [4] |

Experimental Protocols

The following sections provide an overview of the standardized experimental protocols relevant to the environmental fate assessment of this compound.

Biodegradation Testing (OECD 301D: Closed Bottle Test)

The "Closed Bottle Test" is a standard method for determining the ready biodegradability of chemical substances.

Methodology:

-

Test Setup: A solution of the test substance in a mineral medium is inoculated with a relatively small number of microorganisms from a mixed population (e.g., activated sludge).

-

Incubation: The solution is kept in a completely filled, stoppered bottle in the dark at a constant temperature.

-

Measurement: The degradation is followed by the analysis of dissolved oxygen over a 28-day period.

-

Calculation: The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for the oxygen uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD) or, in some cases, the chemical oxygen demand (COD).

Aquatic Toxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Result: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish, commonly zebrafish (Danio rerio).

Methodology:

-

Test Organisms: Fish of a recommended species and size are used.

-

Exposure: The fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

-

Endpoint: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Result: The LC50 (the concentration that is lethal to 50% of the fish) is calculated.

Soil Sorption Testing (OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method)

This method determines the adsorption and desorption potential of a chemical in soil.

Methodology:

-

Soil Preparation: A well-characterized soil sample is used.

-

Equilibration: A solution of the test substance of known concentration is added to a known mass of soil. The mixture is agitated for a defined period to reach equilibrium.

-

Analysis: The mixture is centrifuged, and the concentration of the test substance remaining in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

Conclusion

The environmental fate of this compound is characterized by a moderate potential for primary biodegradation, significant aquatic toxicity that increases with the length of the alkyl side chain, and strong sorption to soil and sludge. While not readily biodegradable, the octyl side chain of [OMIM]Cl can be degraded by microorganisms through oxidative pathways. Its high toxicity to aquatic organisms and strong sorption potential are important considerations for its environmental risk assessment. Further research is warranted to fully elucidate the long-term environmental impacts and the complete mineralization pathways of this and other long-chain imidazolium ionic liquids. Professionals in research and drug development should consider these environmental fate characteristics when evaluating the use and disposal of [OMIM]Cl.

References

- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 6. onesearch.neu.edu [onesearch.neu.edu]

A Technical Guide to 1-Methyl-3-octylimidazolium chloride (CAS: 64697-40-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the ionic liquid 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl). The information is compiled to serve as a valuable resource for professionals in research and development.

Physicochemical Properties

This compound is an ionic liquid characterized by its unique combination of a bulky, asymmetric cation and a chloride anion. These structural features impart distinct physicochemical properties that are summarized in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₁₂H₂₃ClN₂ | |

| Molecular Weight | 230.78 g/mol | [1][2][3] |

| Appearance | Colorless to brown/yellow viscous liquid | [4][5] |

| Melting Point | -17 °C | [1] |

| Density | 1.01 g/cm³ | 24 °C[1] |

| 1.01 g/mL | 20 °C[3][6] | |

| Viscosity | 3690 cP | 35 °C[1] |

| Refractive Index | 1.505-1.515 | 20 °C[6] |

| Conductivity | 0.09 mS/cm | 30 °C[1][5] |

| Solubility | Slightly soluble in water | [7] |

Synthesis

A general method for the synthesis of this compound involves the quaternization of 1-methylimidazole with an octyl halide.

Experimental Protocol: General Synthesis

A typical synthesis protocol for this compound involves the reaction of 1-methylimidazole with 1-chlorooctane. The reaction is typically carried out in a suitable solvent or neat. The mixture is stirred at an elevated temperature for a specified period to ensure complete reaction. After the reaction is complete, the product is purified to remove any unreacted starting materials and byproducts. Purification can be achieved through techniques such as extraction and drying under vacuum. The final product is a hygroscopic compound.[8]

It is important to note that specific experimental conditions such as reaction time, temperature, and purification methods may vary and should be optimized for the desired purity and yield.

Synthesis Workflow

Applications

This compound has been investigated for a variety of applications, primarily leveraging its properties as a solvent and a catalyst in chemical reactions.

-

Organic Synthesis: It serves as a reaction medium for various organic transformations. For instance, it has been used in the hydrolysis of sucrose to produce hydroxymethylfurfural, a valuable platform chemical.

-

Catalysis: This ionic liquid can act as a catalyst or a catalyst support in different chemical processes.

-

Material Science: It has been employed as a structure-directing agent in the synthesis of organized mesoporous alumina.

-

Micelle Formation: The role of this compound in the micellization behavior of the amphiphilic drug amitriptyline hydrochloride has been studied.[7]

Toxicity and Safety

The toxicological profile of this compound indicates that it requires careful handling. The available safety data is summarized below.

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including eye shields, gloves, and a suitable respirator when handling this compound.[3]

Thermal Decomposition: Upon thermal decomposition, this compound can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

The toxicological properties of this substance have not been fully investigated, and therefore, it should be handled with caution.[4]

Signaling Pathways and Detailed Experimental Protocols

As of the latest review of the available literature, there is no specific information detailing the interaction of this compound with biological signaling pathways. Furthermore, detailed, step-by-step experimental protocols for the determination of its physicochemical properties are not extensively documented in publicly accessible resources. Researchers are advised to consult specialized literature or develop their own validated methods for these purposes.

References

- 1. This compound, >99% | IoLiTec [iolitec.de]

- 2. 1-Octyl-3-methylimidazolium chloride | C12H23ClN2 | CID 2734223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE | 64697-40-1 [chemicalbook.com]

- 6. 1-甲基-3-辛基氯化咪唑鎓 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 1-Methyl-3-n-octylimidazolium chloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure of 1-Methyl-3-octylimidazolium Cation

This technical guide provides a comprehensive overview of the molecular structure of the 1-Methyl-3-octylimidazolium cation, a key component of a widely studied class of ionic liquids. This document details its structural identifiers, physicochemical properties, a detailed synthesis protocol for its chloride salt, and an illustrative representation of its metabolic pathway in the human liver.

Molecular Identifiers and Physicochemical Properties

The 1-Methyl-3-octylimidazolium cation is an organic cation characterized by an imidazole ring substituted with a methyl group at the N1 position and an octyl group at the N3 position. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-3-octylimidazol-1-ium | [1] |

| Molecular Formula | C₁₂H₂₃N₂⁺ | [1] |

| Molecular Weight | 195.32 g/mol | [1] |

| InChI | InChI=1S/C12H23N2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14/h10-12H,3-9H2,1-2H3/q+1 | [1] |

| InChIKey | WXMVWUBWIHZLMQ-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCCN1C=C--INVALID-LINK--C | [1] |

| CAS Number | 64697-40-1 (for the chloride salt) | [2] |

| Melting Point | -17 °C (for the chloride salt) | [2] |

| Density | 1.01 g/cm³ at 24 °C (for the chloride salt) | [2] |

Molecular Structure: A Computational Perspective

A detailed table of bond lengths, bond angles, and dihedral angles from a specific computational study is not yet available in the public domain. Researchers are encouraged to perform their own DFT calculations for specific applications.

Synthesis of 1-Methyl-3-octylimidazolium Chloride: An Experimental Protocol

The synthesis of this compound ([C₈mim]Cl) is typically achieved through the quaternization of 1-methylimidazole with 1-chlorooctane. The following protocol is a representative procedure adapted from literature for the synthesis of similar 1-alkyl-3-methylimidazolium chlorides.[3][4]

Materials:

-

1-Methylimidazole (freshly distilled)

-

1-Chlorooctane

-

Toluene (anhydrous)

-

Ethyl acetate (anhydrous)

-

Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in anhydrous toluene.

-

Add 1-chlorooctane (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.

-

After the reaction is complete, cool the mixture to room temperature. The product, this compound, will typically separate as a denser, oily layer.

-

Decant the upper toluene layer.

-

Wash the product layer with anhydrous ethyl acetate (3 x volume of the product) to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/ethyl acetate, if it is a solid at room temperature. For liquid products, repeated washing and drying under high vacuum are employed.

-

Dry the purified product under high vacuum to remove any residual solvent. The final product should be a colorless to pale yellow viscous liquid or solid.

Metabolic Pathway of 1-Methyl-3-octylimidazolium Cation in the Human Liver

The 1-Methyl-3-octylimidazolium cation, often abbreviated as [C₈mim]⁺, can undergo metabolism in the human liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major enzymes involved in its phase I metabolism are CYP3A4 and CYP3A5.[5][6] The metabolic pathway involves the oxidation of the octyl chain, leading to the formation of hydroxylated and subsequently carboxylated metabolites. This process generally increases the polarity of the molecule, facilitating its excretion from the body.

Caption: Metabolic pathway of 1-Methyl-3-octylimidazolium cation.

This guide serves as a foundational resource for professionals engaged in research and development involving 1-Methyl-3-octylimidazolium-based ionic liquids. The provided information on its structure, synthesis, and metabolic fate is crucial for understanding its behavior in chemical and biological systems.

References

- 1. 1-Methyl-3-octylimidazolium | C12H23N2+ | CID 2734224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, >99% | IoLiTec [iolitec.de]

- 3. 2.2. Synthesis of ionic liquids [bio-protocol.org]

- 4. rsc.org [rsc.org]

- 5. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

In-Depth Technical Guide: 1-Methyl-3-octylimidazolium chloride Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Methyl-3-octylimidazolium chloride (CAS: 64697-40-1), a widely used ionic liquid. The information is compiled from various safety data sheets (SDS) and scientific publications to ensure a thorough understanding of its potential hazards, handling procedures, and emergency protocols.

Core Safety Information

This compound is classified as a hazardous chemical and requires careful handling to mitigate potential health and environmental risks. The primary hazards associated with this substance are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3]

Globally Harmonized System (GHS) Classification

The GHS classification for this compound is consistent across various suppliers and databases. The signal word is "Warning".[1][3]

Hazard and Precautionary Statements

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the tables below, outlining measures for prevention, response, storage, and disposal.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that for some parameters, specific experimental data is not available in the consulted SDS.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃ClN₂ | [4] |

| Molecular Weight | 230.78 g/mol | [4] |

| Appearance | Clear pale yellow to yellow viscous liquid | |

| Melting Point | -17 °C | [5] |

| Boiling Point | No data available | [4] |

| Density | 1.01 g/mL at 20 °C | |

| Refractive Index | n20/D 1.505-1.515 | |

| Viscosity | 3690 cP at 35 °C | [5] |

| Conductivity | 0.09 mS/cm at 30 °C | [5] |

Toxicological Data

Acute toxicity data for this compound is limited. Much of the available information is for the bromide salt, which may have different toxicological properties.

| Test | Species | Route | Result | Source |

| LD50 (for the bromide salt) | Mouse | Intraperitoneal | 35.7 mg/kg body weight | [6] |

| Cytotoxicity (EC50) | HepG2 cells | In vitro | 723.6 μmol/L |

Note: The toxicological properties of this compound have not been fully investigated.[7]

Ecotoxicological Data

Studies have shown that this compound can have adverse effects on aquatic life.

| Test | Species | Duration | Result | Source |

| Acute Toxicity | Zebrafish (Danio rerio) embryos | 96 hours | Decreased survival rate, heart rate, and body length at concentrations of 5.08, 10.16, and 20.32 mg/L | [2] |

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not provided in the standard SDS. However, safety assessments for ionic liquids generally follow established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

General Methodologies for Toxicity Testing:

-

Acute Oral Toxicity: Typically follows OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). A single dose of the substance is administered to fasted animals (e.g., rats), and mortality and clinical signs are observed over a set period.

-

Skin Irritation/Corrosion: Follows OECD Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the substance is applied to the shaved skin of an animal (e.g., rabbit) under a gauze patch, and the skin is observed for erythema and edema.

-

Eye Irritation/Corrosion: Follows OECD Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (e.g., rabbit), and the eye is examined for corneal opacity, iritis, and conjunctivitis.

-

Aquatic Toxicity: For fish, OECD Guideline 203 (Fish, Acute Toxicity Test) is commonly used. Fish (e.g., zebrafish) are exposed to different concentrations of the substance in water for a defined period (e.g., 96 hours), and mortality and sublethal effects are recorded.

Handling and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and risk. In the event of an emergency, the following procedures should be followed.

Spill Response Workflow

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. This material is hygroscopic and should be protected from moisture.[1]

This guide is intended to provide key safety information for this compound. Always refer to the most current and complete Safety Data Sheet from your supplier before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Acute Exposure to the Ionic Liquid this compound on the Embryonic Development and Larval Thyroid System of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, >99% | IoLiTec [iolitec.de]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]

- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Methyl-3-octylimidazolium chloride as a Reaction Medium

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methyl-3-octylimidazolium chloride ([OMIM]Cl) as a versatile reaction medium. [OMIM]Cl is an ionic liquid known for its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, making it a promising green alternative to conventional organic solvents in various chemical and biochemical processes.